Binding Affinity: A-943931 Exhibits 38-Fold Higher Affinity for Rat H4R Compared to Clinical Candidate JNJ-39758979
In competitive radioligand binding assays, A-943931 demonstrates potent affinity for both human (Ki = 4.6–5 nM) and rat (Ki = 3.8–4 nM) H4 receptors [1][2]. In contrast, the clinical-stage H4R antagonist JNJ-39758979 exhibits substantially weaker binding to rat H4R with a Ki of 188 nM, representing a 38- to 47-fold lower affinity compared to A-943931 [3]. This disparity in rat receptor engagement directly impacts the translational validity of preclinical rodent studies when using JNJ-39758979.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | human: 4.6–5 nM; rat: 3.8–4 nM |
| Comparator Or Baseline | JNJ-39758979: human: 12.5 nM; rat: 188 nM |
| Quantified Difference | A-943931 has 38–47× higher affinity for rat H4R than JNJ-39758979 |
| Conditions | Competitive radioligand binding assays with recombinant human and rat H4 receptors |
Why This Matters
For studies conducted in rats—a predominant species for pain and inflammation models—A-943931 provides orders-of-magnitude superior target engagement at equivalent doses, ensuring valid pharmacological interpretation of in vivo results.
- [1] Cowart, M. D., et al. Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy in pain and inflammation models. J. Med. Chem. 2008, 51, 6547–6557. View Source
- [2] Milicic, I., et al. Identification of two potent and selective histamine H4 receptor antagonists with antipruritic activity. FASEB J. 2009, 23, 760.8. View Source
- [3] Savall, B. M., et al. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. J. Med. Chem. 2014, 57, 2429–2439. View Source
